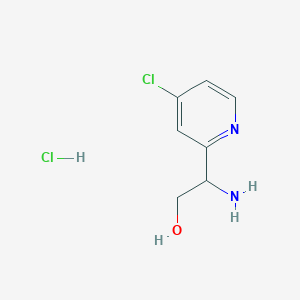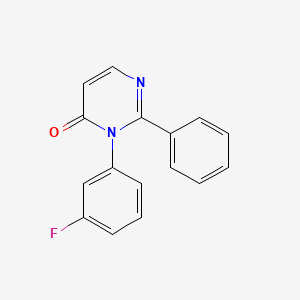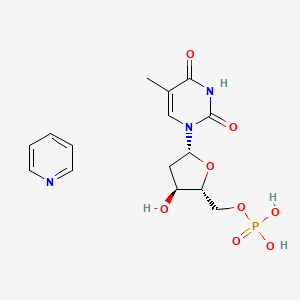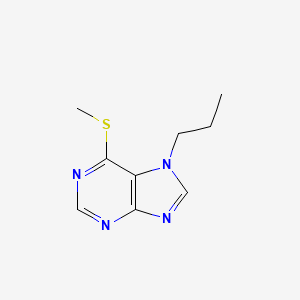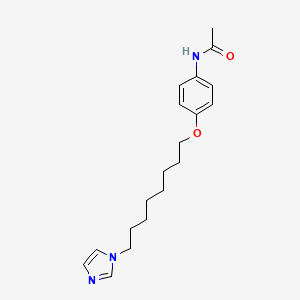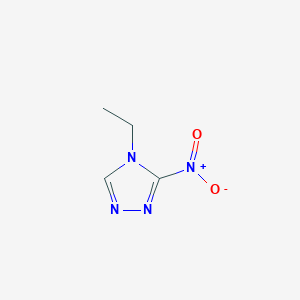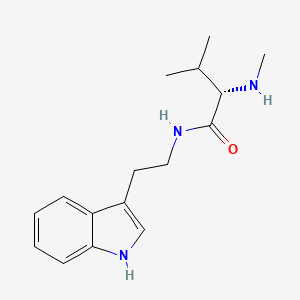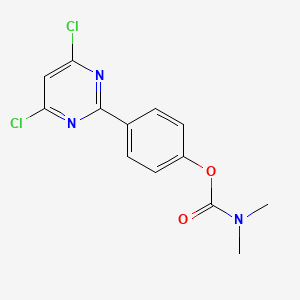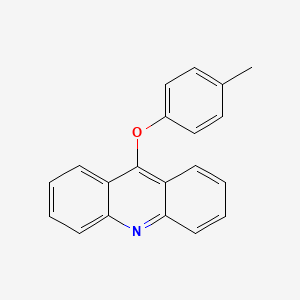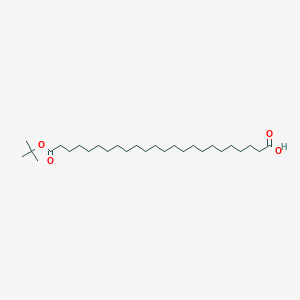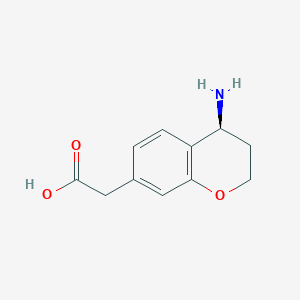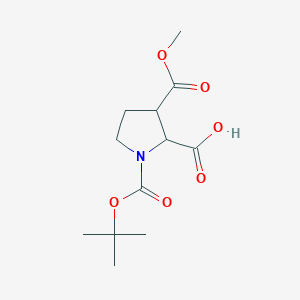
N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, methyl, and phenyl groups, along with an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 2-aminopyrimidine derivatives.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the substituted pyrimidine with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the acetamide moiety, converting it to the corresponding amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an inhibitor of specific enzymes or receptors. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound finds applications in the material science industry, where it can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the biological context and the intended application of the compound.
Comparaison Avec Des Composés Similaires
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide.
4-Chloro-6-methyl-2-phenylpyrimidine: A structurally related compound with similar substitution patterns on the pyrimidine ring.
Uniqueness: this compound is unique due to the presence of the acetamide moiety, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
77378-89-3 |
|---|---|
Formule moléculaire |
C13H12ClN3O |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
N-(4-chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C13H12ClN3O/c1-8-11(10-6-4-3-5-7-10)16-13(15-9(2)18)17-12(8)14/h3-7H,1-2H3,(H,15,16,17,18) |
Clé InChI |
AOXKNJMJBRZSRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1Cl)NC(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



